2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine

Description

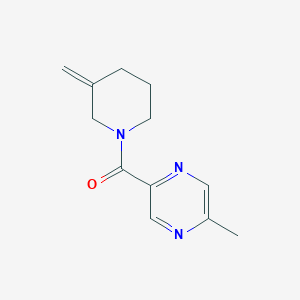

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine is a pyrazine derivative characterized by a methyl group at position 2 and a 3-methylidenepiperidine-1-carbonyl substituent at position 5. The compound’s structure combines a pyrazine core with a piperidine ring linked via a carbonyl group, introducing steric and electronic complexity. Pyrazines are nitrogen-containing heterocycles widely studied for their roles in aroma formation (e.g., roasted, nutty notes) and bioactive properties .

Properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODQDUBFGULLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine involves several steps. One common method includes the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) . The addition of an excess acid causes a 1,3-dipolar cycloaddition reaction, forming a new heterocyclic core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of piperidine derivatives .

Scientific Research Applications

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits potential antimicrobial, anti-inflammatory, and antiviral activities . Additionally, this compound is explored for its potential use in environmental research, such as in the development of new materials for pollution control.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pyrazine derivatives vary in substituent type and complexity. Key comparisons include:

The piperidine-carbonyl group in the target compound may influence solubility and bioavailability compared to alkylpyrazines, which are typically volatile and water-soluble .

Functional Properties

- Aroma Contribution: Alkylpyrazines (e.g., 2,5-dimethylpyrazine) impart roasted aromas at low thresholds (≤1 ppm) .

- Antimicrobial Activity : Pyrazines in cocoa/chocolate show correlations between aroma intensity and antimicrobial effects . The piperidine group in the target compound could enhance bioactivity, as seen in piperazine-based pharmaceuticals .

- Electronic Properties : Pyrazinacenes with fused rings exhibit n-type semiconductor behavior . While the target compound lacks a fused system, its conjugated carbonyl group might influence electron affinity.

Data Table: Comparative Analysis of Pyrazine Derivatives

Biological Activity

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 2097867-66-6

The compound features a pyrazine ring substituted with a methyl group and a carbonyl group attached to a piperidine derivative, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazine derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in disc diffusion assays .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Antioxidant assays often employ methods such as DPPH radical scavenging to assess efficacy .

- Cytotoxicity : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis through specific signaling pathways .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity, affecting cellular signaling cascades that regulate growth and survival.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of several pyrazine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the substituents on the pyrazine ring .

Compound Activity Against E. coli (mm) Activity Against S. aureus (mm) Pyrazine A 15 20 Pyrazine B 10 18 This compound 12 22 - Cytotoxicity Studies :

- Antioxidant Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.